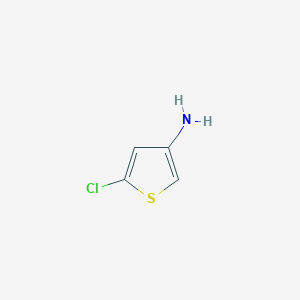

5-Chlorothiophen-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

5-chlorothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKAVYVUVXLHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559723 | |

| Record name | 5-Chlorothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123403-75-8 | |

| Record name | 5-Chlorothiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chlorothiophen 3 Amine and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the necessary chlorine and amine functionalities onto a pre-existing thiophene (B33073) ring. This strategy relies on the inherent reactivity of the thiophene heterocycle.

Synthesis from Thiophene Precursors with Chlorination and Amination Steps

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation. The 2- and 5-positions are highly activated and are the typical sites of reaction. wikipedia.org Direct chlorination of thiophene can be achieved, but it often leads to a mixture of chlorinated products, including 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene, and can also form addition products. wikipedia.orggoogle.com Achieving selective chlorination at a specific position, especially the 3- or 4-position, requires more controlled methods or starting with a precursor that directs the electrophile to the desired location.

Introducing an amine group directly onto the thiophene ring is more complex. While direct amination of heterocycles is an area of active research, classical methods often involve multi-step sequences. A common strategy for producing aminothiophenes is the Gewald reaction, a multicomponent reaction that constructs the thiophene ring with the amine group already in place from a ketone or aldehyde, an activated nitrile, and elemental sulfur. researchgate.netresearchgate.net

Exploration of Reaction Conditions and Catalyst Systems

The regioselectivity and efficiency of direct functionalization are highly dependent on the reaction conditions and catalysts employed. For chlorination, various reagents and conditions have been explored to improve control. For instance, sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O) has been used for the C3-chlorination of C2-substituted benzothiophene (B83047) derivatives, suggesting its potential applicability to thiophene systems under specific conditions. nih.gov Lewis acids can also promote the polymerization of 2-chlorothiophenes, indicating their role in activating the thiophene ring. semanticscholar.org

Catalytic systems are central to developing efficient amination reactions. The Gewald synthesis of 2-aminothiophenes is typically catalyzed by a base, such as diethyl amine, which facilitates the initial Knoevenagel condensation step. researchgate.net

Table 1: Selected Methods for Thiophene Functionalization

| Transformation | Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Chlorination | Direct Cl₂ | Variable | Often leads to mixtures and addition products. google.com |

| Chlorination | Sodium Hypochlorite (NaOCl·5H₂O) | Aqueous acetonitrile (B52724), 65–75 °C | Demonstrated for C3-chlorination of benzothiophenes. nih.gov |

Synthesis from Advanced Intermediates

An alternative and often more controlled approach involves the synthesis and subsequent modification of advanced thiophene intermediates that already possess some of the required structural features.

Carbonyl Insertion and Formylation Reactions for Chlorothiophene-3-Carboxaldehydes

Introducing a formyl group (–CHO) is a key step in building complexity and provides a handle for further transformations, such as conversion to an amine or carboxylic acid. Formylation of aromatic compounds can be achieved through several named reactions. wikipedia.org

Common formylation methods applicable to heterocycles include:

Vilsmeier-Haack Reaction : Uses dimethylformamide (DMF) and phosphorus oxychloride to formylate electron-rich aromatic rings. wikipedia.org

Rieche Formylation : Employs dichloromethyl methyl ether with a Lewis acid catalyst like TiCl₄ or SnCl₄. commonorganicchemistry.com

Lithiation followed by quenching : Involves deprotonation with a strong base (e.g., n-BuLi) or lithium-halogen exchange, followed by reaction with a formylating agent like DMF. commonorganicchemistry.com

A patented method describes the formylation of 2-chlorothiophene using a formylating agent to produce 5-chlorothiophene-2-formaldehyde, demonstrating the viability of this reaction on a chlorothiophene substrate. google.com This aldehyde can then serve as a precursor for other functional groups. Migratory insertion of a thiocarbonyl group is another, more complex, method studied in organometallic chemistry for forming C-S-C=O linkages. acs.org

Table 2: Common Formylation Reactions for Aromatic Compounds

| Reaction Name | Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Effective for electron-rich rings. wikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Uses a Lewis acid catalyst. commonorganicchemistry.com |

| Gattermann Reaction | HCN, HCl, Lewis Acid | Uses cyanides as the formyl source. wikipedia.org |

Oxidation of Thiophenecarboxaldehydes to Carboxylic Acids

Once a chlorothiophene-carboxaldehyde is synthesized, it can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry, and numerous reagents are available to effect it. nih.govlibretexts.org The choice of oxidant can depend on the presence of other sensitive functional groups in the molecule.

A process for preparing 5-chlorothiophene-2-formyl chloride involves the oxidation of 5-chlorothiophene-2-formaldehyde to 5-chlorothiophene-2-carboxylic acid as a key step. google.com The oxidation of aldehydes to carboxylic acids can be achieved using a variety of reagents. organic-chemistry.org Strong oxidants like potassium permanganate (B83412) and chromic acid (Jones reagent) are effective but are not environmentally friendly. libretexts.orgresearchgate.net Milder and greener alternatives include hydrogen peroxide, often in the presence of a catalyst, and Oxone. organic-chemistry.orggoogle.com

Table 3: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Advantages/Disadvantages |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | Strong, inexpensive, but can be non-selective and produces MnO₂ waste. researchgate.net |

| Chromic Acid (H₂CrO₄) | Acetone (Jones Oxidation) | High yields, but uses toxic Cr(VI). libretexts.org |

| Silver Oxide (Ag₂O) | Basic solution (Tollens' Test) | Mild, selective for aldehydes, but expensive. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Catalytic, various conditions | "Green" oxidant (byproduct is water), but may require a catalyst. google.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes.

Key green strategies relevant to the synthesis of 5-chlorothiophen-3-amine and its analogues include:

Multicomponent Reactions (MCRs) : The Gewald synthesis of 2-aminothiophenes is a classic example of an MCR. By combining three starting materials in a single pot to form the product, it improves atom economy and process efficiency, reducing waste compared to stepwise syntheses. researchgate.netnih.gov

Use of Green Solvents : Many syntheses of S-heterocycles have been adapted to use environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids, often with activation by ultrasound. mdpi.com For example, the synthesis of 2-aminothiophenes has been successfully carried out in water. mdpi.com

Catalysis : The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents that generate large amounts of waste. Developing catalytic methods for direct C-H chlorination or amination of the thiophene ring would represent a significant green advancement.

Alternative Energy Sources : Microwave or ultrasonic irradiation can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and cleaner reaction profiles. mdpi.com

By integrating these approaches, future syntheses of this compound can be designed to be not only efficient but also environmentally sustainable. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including thiophene derivatives. researchgate.net This method significantly reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. organic-chemistry.org The application of microwave irradiation is particularly effective for reactions like the Gewald synthesis, a common route to produce 2-aminothiophenes. organic-chemistry.orgclockss.org

In a typical microwave-assisted Gewald reaction, starting materials such as an aldehyde or ketone, an activated nitrile, elemental sulfur, and a base like morpholine (B109124) are combined in a solvent (e.g., ethanol) and subjected to microwave heating. organic-chemistry.org This approach has been successfully used to generate various 5-substituted-2-aminothiophenes. The rapid and uniform heating provided by microwaves enhances the reaction rate, leading to the desired products in a fraction of the time required by conventional heating methods. organic-chemistry.org For instance, syntheses that typically require 4 hours under traditional heating can be completed in as little as 20 minutes at 70°C using microwave irradiation. organic-chemistry.org

The efficiency of microwave-assisted synthesis is further demonstrated in nucleophilic aromatic substitution (SNAr) reactions to create complex thiophene-containing molecules. For example, the synthesis of a 4-chloro-5-phenoxy-thiophene-2-sulfonamide derivative was optimized using microwave heating, which facilitated the rapid generation of analogues by shortening reaction times for creating the heteroaryl ether core. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction for 2-Aminothiophene Synthesis

| Method | Reaction Time | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 4 hours | 70°C | Good to High | organic-chemistry.org |

This table illustrates the significant reduction in reaction time achieved with microwave assistance for analogous reactions.

Solvent-Free and Reduced-Solvent Methodologies

In line with the growing emphasis on green chemistry, solvent-free and reduced-solvent methodologies are being developed for the synthesis of thiophene derivatives. These methods aim to minimize waste, reduce environmental impact, and often simplify product purification. nih.govrsc.org

Where solvents are necessary, the focus shifts to greener alternatives. Deep eutectic solvents (DESs) and ionic liquids are being explored as environmentally benign reaction media for thiophene synthesis. rsc.orgresearchgate.net These solvents are often non-volatile and can be recycled, offering a more sustainable option compared to traditional volatile organic compounds. For instance, the use of the ionic liquid BmimBF4 as a solvent allows for the recycling of the palladium catalyst used in the synthesis of thiophenes from 1-mercapto-3-yn-2-ols. organic-chemistry.org

Scale-Up Considerations for Efficient Production

Transitioning the synthesis of this compound and its analogues from the laboratory to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. derpharmachemica.comucc.ie While direct scale-up of a specific laboratory procedure for this compound is not detailed in the provided context, general principles for thiophene and halogenated heterocycle production offer significant insights.

Raw Material Selection and Process Route: Industrial-scale synthesis of the basic thiophene ring often relies on high-temperature reactions between readily available feedstocks like n-butane and sulfur. derpharmachemica.compharmaguideline.com For substituted derivatives, the choice of starting materials and the synthetic route is critical. For example, in developing manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives, commercially available thiophenes are used as starting points. beilstein-journals.org The process might involve multi-step sequences including halogenation (e.g., chlorination or bromination), metallation (using reagents like n-butyllithium or Grignard reagents), and subsequent reaction with electrophiles like carbon dioxide. beilstein-journals.org

Reaction Conditions and Control: A key challenge in scaling up is managing reaction conditions. Many reactions, such as metallations with n-butyllithium, are highly exothermic and require sub-zero temperatures, which can be difficult and costly to maintain in large reactors. beilstein-journals.org Heat transfer becomes less efficient as the vessel size increases, posing a risk of runaway reactions. ucc.ie The choice of solvent is also critical, influencing reaction rates, product solubility, and ease of purification. beilstein-journals.org Continuous flow chemistry is an increasingly adopted strategy to overcome these scale-up challenges. It allows for better control over reaction temperature, mixing, and residence time, leading to improved consistency and safety. ucc.ie

Table 2: Key Considerations for Scale-Up of Halogenated Thiophene Synthesis

| Factor | Laboratory Scale | Industrial Scale | Rationale |

|---|---|---|---|

| Reagents | Specialized, high-purity reagents (e.g., n-BuLi in hexanes) | Cost-effective, commercially available raw materials | Economic viability and supply chain reliability. beilstein-journals.org |

| Temperature Control | Easy to manage with standard lab equipment | Requires specialized reactors and cooling systems for exothermic reactions | Safety and prevention of side reactions. ucc.iebeilstein-journals.org |

| Purification | Chromatography is common | Crystallization, distillation, or extraction are preferred | Cost, time, and solvent waste reduction. ucc.ie |

| Process Type | Batch processing | Batch or continuous flow processing | Continuous flow offers enhanced safety and control for hazardous reactions. ucc.ie |

Chemical Reactivity and Transformation Studies

Reactions Involving the Amine Functionality

The amine group in 5-Chlorothiophen-3-amine serves as a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures. As a primary aromatic amine, it readily participates in reactions such as alkylation, acylation, condensation, and diazotization.

The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation by electrophilic reagents like alkyl halides. The reaction can, in principle, lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation to achieve mono-alkylation selectively can be challenging, often resulting in mixtures of products.

While direct N-alkylation studies on this compound are not extensively detailed in the provided context, related research on other substituted aminothiophenes highlights the reactivity of the heterocyclic ring itself. For instance, studies on 5-phenylthiophen-2-amine (B182472) have shown that under catalyst-free conditions, it can undergo site-selective hydroxyalkylation on the C3 carbon of the thiophene (B33073) ring when reacted with α-trifluoromethyl ketones. nih.govmdpi.com This indicates a competitive reaction pathway where the aromatic ring acts as the nucleophile in an electrophilic aromatic substitution, a reaction favored by the activating effect of the amine group. This C-alkylation occurs without the amine function needing a protecting group, forming a stable carbon-carbon bond. nih.gov

Table 1: Example of Site-Selective Alkylation on a Substituted Aminothiophene Scaffold

| Reactant A | Reactant B | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-phenylthiophen-2-amine | α-Trifluoromethyl Ketones | Catalyst-free | C3-hydroxyalkylated 5-phenylthiophen-2-amine | Good to Excellent | nih.govmdpi.com |

This table illustrates the electrophilic substitution on the thiophene ring, a reaction that competes with N-alkylation.

The amine functionality of this compound readily reacts with acylating agents, such as acid chlorides or anhydrides, to form stable amide derivatives. This reaction is a robust and widely used transformation for protecting the amine group or for introducing new functional moieties into the molecule. The resulting amides are generally less basic and less nucleophilic than the parent amine. The synthesis of various polyfunctional thiophene derivatives often involves acylation as a key step. nih.gov

This compound, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.org The reaction is reversible and is often driven to completion by removing the water formed. wikipedia.org The pH must be carefully controlled; at low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org The formation of imines is a common strategy in organic synthesis, as the C=N double bond can be subsequently reduced or targeted by nucleophiles. nih.gov

The general mechanism involves two key stages:

Formation of a Carbinolamine: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. wikipedia.org

Dehydration: The carbinolamine is then protonated on the oxygen, and a molecule of water is eliminated to form the imine. wikipedia.orglibretexts.org

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.com This process converts the amino group into a highly versatile diazonium salt (-N₂⁺).

The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺), which then reacts with the amine to form an N-nitrosamine. byjus.com Subsequent protonation and loss of water yield the aryl diazonium ion. byjus.com

Thiophene-based diazonium salts are valuable synthetic intermediates that can undergo a variety of subsequent transformations, including:

Sandmeyer-type reactions: Replacement of the diazonium group with halides (Cl, Br), cyanide (CN), or other nucleophiles.

Schiemann reaction: Replacement with fluorine (F).

Gomberg-Bachmann reaction: Arylation reactions.

Azo coupling: Reaction with activated aromatic compounds to form brightly colored azo compounds, which are used as dyes. researchgate.net

While aliphatic diazonium salts are typically unstable, aromatic and heteroaromatic diazonium salts exhibit greater stability, allowing for their use in these synthetic applications. nih.gov

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. researchgate.net This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. sigmaaldrich.com

This compound can be utilized as the amine component in a reductive amination reaction with various aldehydes and ketones. This strategy allows for the selective synthesis of secondary amines where one of the substituents is the 5-chlorothiophen-3-yl group. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. sigmaaldrich.comorganic-chemistry.org The choice of catalyst and conditions can be tailored to tolerate a wide range of other functional groups. nih.govkanto.co.jp

Table 2: General Scheme for Reductive Amination Using this compound

| Amine Component | Carbonyl Component | Reducing Agent | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | e.g., NaBH₃CN, H₂/Catalyst | N-(Alkyl)-5-chlorothiophen-3-amine |

| This compound | Ketone (R-CO-R') | e.g., NaBH₃CN, H₂/Catalyst | N-(Alkyl)-5-chlorothiophen-3-amine |

This table outlines the components and products in a typical reductive amination strategy to synthesize secondary amines from this compound.

Reactions of the Chlorinated Thiophene Ring

The thiophene ring in this compound is an aromatic system that can participate in electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the activating amino group and the deactivating but ortho-, para-directing chloro group. The amine group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions (C2 and C4).

Research on the related compound 5-phenylthiophen-2-amine has demonstrated that electrophilic substitution can occur selectively at the C3 position. nih.gov This highlights the ability of the aminothiophene ring to react with electrophiles, such as activated ketones, under neutral, catalyst-free conditions. nih.govmdpi.com

The chlorine atom on the thiophene ring is generally unreactive toward nucleophilic aromatic substitution unless the ring is activated by strongly electron-withdrawing groups. However, under specific conditions, such as with strong bases or transition-metal catalysts, the C-Cl bond could potentially be a site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The chlorination of thiophene itself can be controlled to produce various chlorothiophenes, indicating the stability of the C-Cl bond under certain conditions. google.com

Nucleophilic Substitution Reactions on the Chlorothiophene Moiety

The chlorine atom on the thiophene ring is a site for potential nucleophilic aromatic substitution (SNAr). Thiophene rings are generally more susceptible to nucleophilic substitution than their benzene (B151609) analogues. This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals uoanbar.edu.iq.

The SNAr reaction on a substituted thiophene, such as 2-methoxy-3-X-5-nitrothiophene with pyrrolidine, has been shown to proceed via a stepwise addition-elimination mechanism. The reaction begins with the nucleophilic attack at the carbon bearing the leaving group (the methoxy (B1213986) group in this case), forming a zwitterionic intermediate nih.gov. This is followed by the elimination of the leaving group, often facilitated by a proton transfer nih.gov.

For this compound, the reaction would involve the attack of a nucleophile at the C5 position. However, the reaction's facility is influenced by the electronic nature of the other substituents. The amino group at the C3 position is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Conversely, electron-withdrawing groups are known to facilitate these reactions uoanbar.edu.iq. Therefore, displacing the chlorine atom in this compound with nucleophiles would likely require specific, potentially harsh, reaction conditions or copper-mediation, a technique known to be effective for nucleophilic substitutions on halothiophenes uoanbar.edu.iq.

The primary amine group itself can act as a nucleophile, but intermolecular reactions are less likely than reactions with stronger, external nucleophiles. It is important to note that primary amines, once formed from a reaction between a halogenated compound and ammonia (B1221849), can themselves act as nucleophiles and react further with the starting halogenated compound, leading to secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts youtube.com.

Functionalization of the Thiophene Core

Functionalization of this compound can be achieved through reactions involving both the amino group and the thiophene ring itself.

Reactions of the Amino Group: The primary amino group is a versatile functional handle. It can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). This is a common strategy for creating more complex ligands for coordination chemistry nih.gov. Acylation reactions with acyl chlorides or anhydrides would yield the corresponding amides.

Reactions of the Thiophene Ring: The thiophene ring can undergo electrophilic substitution. The directing effects of the existing substituents are crucial. The amino group is a strong activating group and an ortho-, para-director. In the case of this compound, the C2 and C4 positions are activated by the amino group at C3. The chlorine atom is a deactivating group but is also an ortho-, para-director. The combined effect suggests that electrophilic substitution would likely occur at the C2 or C4 positions, with the C2 position often being the most favored site for electrophilic attack in 3-substituted thiophenes.

Coordination Chemistry and Metal Complex Formation

The presence of both a soft donor (thiophene sulfur) and a hard donor (amine nitrogen) makes this compound and its derivatives attractive candidates for the construction of transition metal complexes.

Synthesis of Transition Metal Complexes with this compound Derived Ligands

While this compound itself can act as a simple monodentate ligand, it is more commonly used as a precursor to synthesize multidentate ligands, particularly Schiff bases. The standard procedure involves the condensation of the amine with a suitable carbonyl compound to create a ligand with multiple donor sites nih.gov.

The synthesis of metal complexes then typically involves reacting these derived ligands with a transition metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in an appropriate solvent like ethanol (B145695) nih.govnih.govekb.eg. The mixture is often refluxed for several hours, during which the metal complex precipitates and can be isolated by filtration nih.govnih.gov.

| Metal Salt (Example) | Ligand Type | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| CoCl₂·6H₂O | Schiff Base | Ethanol | Reflux, 1:2 Metal:Ligand Ratio | nih.govekb.eg |

| Ni(CH₃COO)₂ | Schiff Base | Ethanol | Reflux, 1:2 Metal:Ligand Ratio | nih.gov |

| CuCl₂·2H₂O | Schiff Base | Ethanol | Reflux, 1:1 Metal:Ligand Ratio | ekb.eg |

| Zn(CH₃COO)₂ | Schiff Base | Ethanol | Reflux, 1:2 Metal:Ligand Ratio | nih.govnih.gov |

Investigation of Donor Sites and Coordination Modes

Ligands derived from aminothiophenes can exhibit various coordination modes depending on their specific structure and the metal ion involved.

Monodentate Coordination: The parent this compound could coordinate to a metal center solely through the lone pair of the amino nitrogen.

Bidentate Coordination: A Schiff base ligand derived from this compound and an aldehyde could coordinate as a bidentate ligand. For example, a ligand formed with salicylaldehyde (B1680747) would have the imine nitrogen and the phenolic oxygen as donor sites. Coordination may also involve the thiophene sulfur and the imine nitrogen.

Tridentate Coordination: More complex Schiff base ligands, formed for instance from 1-(Thiophene-2-yl)ethanone and diamines, have been shown to act as tridentate ligands, coordinating through the azomethine nitrogen, a deprotonated ammine nitrogen, and the thiophene sulfur atom nih.gov.

The specific donor sites can be identified using spectroscopic techniques, particularly FT-IR, by observing shifts in the characteristic vibrational frequencies (e.g., ν(C=N) of the imine, ν(N-H) of the amine) upon complexation. Multidentate neutral amine ligands are known for their flexible and versatile coordination modes with metal cations nih.gov.

Electrochemical Studies of Metal Complexes

Electrochemical studies, such as cyclic voltammetry, are crucial for understanding the redox properties of metal complexes. These properties are highly dependent on the nature of both the metal ion and the coordinating ligand. The ligand field influences the electron density at the metal center, thereby affecting its oxidation and reduction potentials.

Oxidation Pathways and Mechanisms

The oxidation of this compound can proceed through pathways involving either the amino group or the thiophene ring. The oxidation of amines often involves an initial one-electron transfer to form an aminium cation radical. This intermediate can then undergo further reactions, such as deprotonation or hydrogen abstraction. In some cases, the oxidation of acyclic amines with reagents like chlorine dioxide can lead to the formation of amides.

The thiophene ring itself is an electron-rich heterocycle and can be susceptible to oxidation, which can sometimes lead to ring-opening or polymerization, depending on the oxidant and reaction conditions. The presence of the activating amino group would likely make the thiophene ring more susceptible to oxidative degradation compared to unsubstituted thiophene.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For 5-Chlorothiophen-3-amine, both infrared and Raman spectroscopy offer insights into its structural features, particularly the amine group and the substituted thiophene (B33073) ring.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the analysis of this compound, characteristic absorption bands corresponding to the N-H, C-H, C=C, C-N, and C-Cl bonds are expected.

As a primary amine, this compound would typically exhibit two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. These bands arise from the symmetric and asymmetric stretching modes of the amine group. The N-H bending vibration, or scissoring mode, is anticipated to appear in the 1650-1580 cm⁻¹ range.

The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would produce bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically observed between 1335-1250 cm⁻¹. The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which generally appears in the fingerprint region below 800 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3400 | Medium |

| N-H Symmetric Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | ~3100 | Medium |

| N-H Bend (Scissoring) | ~1620 | Variable |

| Aromatic C=C Stretch | 1600-1400 | Medium |

| C-N Stretch | 1335-1250 | Strong |

Note: The data in this table is predictive and based on characteristic functional group absorption regions. Actual experimental values may vary.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

For this compound, the symmetric vibrations of the thiophene ring are expected to produce strong signals in the Raman spectrum. The C=C and C-S stretching modes of the thiophene ring are characteristic features. While the N-H stretching bands are also visible in Raman spectra, they are typically weaker than in FT-IR. The C-Cl bond, due to its polarizability, should also yield a detectable Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of this compound would provide information on the number of different proton environments, their chemical shifts, and their coupling interactions. The thiophene ring contains two non-equivalent aromatic protons. Their chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing chlorine atom.

The protons of the amine group (-NH₂) would typically appear as a broad singlet. The position of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The two protons on the thiophene ring (H-2 and H-4) would appear as distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). They would likely appear as doublets due to coupling with each other.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| -NH₂ | Variable | Broad Singlet | N/A |

| Thiophene H (H-2) | 6.5 - 7.5 | Doublet | ~2-4 Hz |

Note: The data in this table is predictive. Actual experimental values depend on the solvent and spectrometer frequency.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the thiophene ring. The chemical shifts are determined by the substituents attached to the ring.

The carbon atom bonded to the chlorine (C-5) would be significantly influenced by the halogen's electronegativity. The carbon atom bonded to the amine group (C-3) would be shielded by the electron-donating effect of the nitrogen. The other two carbon atoms (C-2 and C-4) would also have unique chemical shifts based on their position relative to the substituents.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C-2 | 120 - 130 |

| C-3 | 140 - 150 |

| C-4 | 110 - 120 |

Note: The data in this table is predictive. Actual experimental values depend on the solvent and spectrometer frequency.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two coupled protons on the thiophene ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the ¹H signals for H-2 and H-4 to their corresponding ¹³C signals (C-2 and C-4).

Through the combined application of these spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electron Impact Mass Spectrometry (EIMS) involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the compound's molecular weight. Due to the presence of a nitrogen atom, the molecular ion peak is expected to have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound would likely proceed through several characteristic pathways. Alpha-cleavage, a dominant fragmentation mechanism for aliphatic amines, could occur, although it is less common in aromatic amines. libretexts.org More likely fragmentation pathways for this heterocyclic amine would involve the rupture of the thiophene ring and loss of small neutral molecules. arkat-usa.org The presence of a chlorine atom would produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for related N-(thienyliden)amines include the loss of radicals such as SH and rearrangements of the molecular skeleton. arkat-usa.org The decomposition is significantly influenced by the substituents on the thiophene ring. arkat-usa.org

| Ion/Fragment | Proposed Structure/Loss | Key Observation |

| [M]⁺ | Molecular Ion | Isotopic pattern due to Chlorine (³⁵Cl/³⁷Cl). |

| [M-SH]⁺ | Loss of a sulfhydryl radical | Common fragmentation pathway for thiophenes. arkat-usa.org |

| [M-Cl]⁺ | Loss of a chlorine radical | Cleavage of the C-Cl bond. |

| [M-HCN]⁺ | Loss of hydrogen cyanide | Possible rearrangement and fragmentation of the ring. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of non-volatile compounds like this compound in complex mixtures.

For the analysis of this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an additive such as formic acid to improve peak shape and promote ionization. nih.gov The retention of the compound on the column is influenced by its polarity. The mass spectrometer, coupled to the LC system, would then detect the compound as it elutes, providing mass information for identification and quantification. LC-MS is particularly valuable for determining the purity of synthetic batches and for identifying by-products.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for polar molecules like this compound. In positive-ion mode, the basic amine group is readily protonated to form a pseudomolecular ion [M+H]⁺. researchgate.net This process typically results in minimal fragmentation, making the molecular ion easily identifiable.

Collision-induced dissociation (CID) can be performed on the [M+H]⁺ ion in a tandem mass spectrometer (MS/MS) to induce fragmentation and obtain structural information. For primary amines, a characteristic loss of a neutral ammonia (B1221849) (NH₃) molecule (17 Da) is often observed during CID. rsc.org The fragmentation patterns in ESI-MS/MS are generally different from those in EIMS due to the lower energy involved. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.lu

| Adduct Ion | m/z (calculated for C₄H₄³⁵ClNS) | Predicted CCS (Ų) |

| [M+H]⁺ | 133.9826 | 121.7 uni.lu |

| [M+Na]⁺ | 155.9645 | 132.3 uni.lu |

| [M+K]⁺ | 171.9385 | 128.6 uni.lu |

| [M-H]⁻ | 131.9680 | 125.8 uni.lu |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large molecules such as proteins, peptides, and synthetic polymers. nih.gov It is generally not the method of choice for analyzing small molecules like this compound due to potential interference from the matrix ions in the low mass range.

However, MALDI-TOF MS would be an invaluable tool for characterizing polymers synthesized using this compound as a monomeric unit. For such polymers, this technique can determine the average molecular weight (Mn and Mw), the molecular weight distribution (polydispersity), and the structure of the repeating units and end groups. nih.govamerican.edu The analysis of polymers derived from thiophene has been successfully demonstrated, revealing structural details and confirming the polymerization process. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding, and how the molecules are arranged in the crystal lattice (crystal packing). mdpi.com

A search of the available scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound itself. However, the structures of many related heterocyclic compounds, including thiophene derivatives and cyclic amines, have been determined. mdpi.comresearchgate.netmdpi.com For example, the crystal structures of other heterocyclic sulfones and thiazines often show that intermolecular hydrogen bonding involving amine N-H groups and sulfone oxygen atoms dominates the crystal packing, leading to the formation of molecular chains. mdpi.com If a suitable crystal of this compound were grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure and insights into its solid-state packing arrangement.

Single-Crystal X-ray Diffraction Studies for Molecular Structure Determination

Single-crystal X-ray diffraction is the benchmark technique for the unambiguous determination of molecular structure. This method provides precise coordinates of each atom in the crystal lattice, allowing for the definitive assignment of the molecular constitution and conformation.

As of the latest literature search, a crystal structure for this compound is not available. To perform such a study, a suitable single crystal of the compound would need to be grown and subjected to X-ray analysis. The resulting diffraction data would allow for the determination of its space group and unit cell parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound. (Note: This table is a template for the type of data that would be obtained from a single-crystal X-ray diffraction experiment and is not based on experimental results.)

| Parameter | Value |

|---|---|

| Empirical formula | C₄H₄ClNS |

| Formula weight | 133.60 |

| Crystal system | - |

| Space group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Calculated density (Mg/m³) | - |

| Goodness-of-fit on F² | - |

| Final R indices [I>2σ(I)] | - |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles is derived directly from crystallographic data. This information reveals details about hybridization, steric strain, and electronic effects within the molecule. For the thiophene ring, key parameters would include the C-S, C-C, and C-Cl bond lengths, as well as the internal angles of the five-membered ring. The geometry around the amine group would also be of significant interest. Without experimental data, a table of these parameters cannot be accurately compiled.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound. (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Cl(1)-C(5) | - |

| S(1)-C(2) | - |

| S(1)-C(5) | - |

| N(1)-C(3) | - |

| C(2)-S(1)-C(5) | - |

| N(1)-C(3)-C(2) | - |

| N(1)-C(3)-C(4) | - |

Investigation of Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly

Analysis of the crystal packing reveals how molecules arrange themselves in the solid state. This arrangement is governed by a variety of intermolecular forces, such as hydrogen bonds (e.g., N-H···N, N-H···S), halogen bonds (e.g., Cl···S, Cl···Cl), and van der Waals interactions including potential π–π stacking between thiophene rings. These interactions dictate the supramolecular assembly and influence the material's physical properties. For this compound, hydrogen bonding involving the amine group would be expected to play a significant role in the crystal packing. However, a detailed description requires crystallographic confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted thiophenes typically exhibit absorption bands corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the thiophene ring. While specific experimental spectra for this compound are not detailed in the surveyed literature, one would anticipate characteristic absorptions for the chlorothiophene chromophore.

Table 3: Electronic Absorption Data. (Note: This table is a template; specific experimental data is not available.)

| Solvent | λmax (nm) | log(ε) | Transition |

|---|---|---|---|

| - | - | - | π → π |

| - | - | - | n → π |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to verify the empirical formula of a synthesized compound. The theoretical values for this compound (C₄H₄ClNS) are calculated based on its atomic constituents.

Table 4: Elemental Analysis Data for C₄H₄ClNS.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 35.96 | - |

| Hydrogen (H) | 3.02 | - |

| Nitrogen (N) | 10.48 | - |

(Note: "Found (%)" values are determined experimentally and are not available in the literature.)

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of a chemical compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the progress of a reaction and qualitatively assess the purity of the product. A specific Rf value would be determined using an appropriate solvent system.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are high-resolution techniques used for the quantitative determination of purity. A pure sample of this compound would ideally show a single peak under specific chromatographic conditions (e.g., column type, mobile phase, flow rate, and detection wavelength). Commercial suppliers often report purity levels (e.g., >95%) determined by HPLC, but detailed public-domain chromatograms and analytical methods are not typically provided.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In the context of 5-Chlorothiophen-3-amine, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. From this optimized geometry, various electronic properties such as the distribution of electron density, molecular orbital shapes, and dipole moment can be calculated.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectral Prediction

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT that can predict the energies of electronic excitations. These excitation energies correspond to the absorption of light and can be used to simulate a molecule's Ultraviolet-Visible (UV-Vis) spectrum. For this compound, TD-DFT would identify the specific electronic transitions (e.g., from a bonding to an anti-bonding orbital) that occur upon light absorption and predict the wavelengths at which these absorptions would be observed.

Ab Initio Calculations for Potential Energy Surfaces

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results. These methods are particularly useful for mapping out potential energy surfaces, which describe the energy of a molecule as a function of its geometry. For a molecule like this compound, ab initio calculations could be used to study reaction pathways, vibrational frequencies, and other properties with a high degree of confidence.

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals are crucial indicators of a molecule's reactivity. A high HOMO energy suggests a greater tendency to donate electrons, while a low LUMO energy indicates a greater propensity to accept electrons. For this compound, the specific energy values of the HOMO and LUMO would be determined through quantum chemical calculations.

Correlation with Chemical Reactivity and Stability

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. The analysis of the HOMO-LUMO gap for this compound would provide valuable predictions about its behavior in chemical reactions.

Charge Distribution and Reactivity Descriptors

Mulliken population analysis is a widely used method to calculate the partial atomic charges in a molecule based on the distribution of electrons in the atomic orbitals. While it is known to be basis-set dependent, it provides a valuable qualitative picture of the charge distribution. In the case of this compound, the Mulliken charges would be influenced by the electron-donating amino group and the electron-withdrawing chlorine atom, as well as the sulfur heteroatom in the thiophene (B33073) ring.

To illustrate the expected charge distribution, a data table of Mulliken atomic charges for a related compound, methyl-3-aminothiophene-2-carboxylate, can be considered. The presence of the amino group at the 3-position is expected to increase the electron density on the thiophene ring, particularly at the ortho and para positions, while the chlorine atom at the 5-position would withdraw electron density.

Illustrative Mulliken Atomic Charges for a Substituted Thiophene Derivative

| Atom | Charge (e) |

| S1 | -0.35 |

| C2 | 0.40 |

| C3 | -0.30 |

| C4 | -0.15 |

| C5 | 0.10 |

| N(amino) | -0.80 |

| Cl | -0.10 |

Note: The data in this table is illustrative for a substituted thiophene and not the actual calculated values for this compound.

The CHELPG method derives atomic charges by fitting them to reproduce the molecular electrostatic potential (MESP) at a set of points surrounding the molecule. This approach is generally considered to produce more reliable and less basis-set dependent charges compared to the Mulliken method, as it reflects the electric field experienced by an approaching reactant.

For this compound, the CHELPG charges would provide a more accurate representation of the electrostatic landscape. The regions of negative electrostatic potential are indicative of sites susceptible to electrophilic attack, while regions of positive potential suggest sites prone to nucleophilic attack. The amino group is expected to generate a region of negative potential, while the hydrogen atoms of the amino group and the C-H bonds will likely be associated with positive potential.

Illustrative CHELPG Atomic Charges for a Substituted Thiophene Derivative

| Atom | Charge (e) |

| S1 | -0.25 |

| C2 | 0.30 |

| C3 | -0.20 |

| C4 | -0.10 |

| C5 | 0.15 |

| N(amino) | -0.70 |

| Cl | -0.15 |

Note: The data in this table is illustrative for a substituted thiophene and not the actual calculated values for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge delocalization through the analysis of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy associated with these interactions quantifies the extent of electron delocalization.

Illustrative NBO Analysis of Donor-Acceptor Interactions for a Substituted Thiophene Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C2-C3) | 35.0 |

| LP (1) N | π* (C4-C5) | 5.2 |

| LP (1) S | σ* (C2-C3) | 2.5 |

| LP (2) Cl | π* (C4-C5) | 3.8 |

Note: The data in this table is illustrative for a substituted thiophene and not the actual calculated values for this compound. LP denotes a lone pair.

Theoretical Vibrational and Electronic Spectral Predictions

Computational quantum chemistry can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. These theoretical spectra are invaluable for interpreting experimental data and for understanding the relationship between molecular structure and spectral features. Density Functional Theory (DFT) is a commonly employed method for these calculations.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for the N-H stretching and bending modes of the amino group, C-H stretching and bending modes of the thiophene ring, C-S stretching, and the C-Cl stretching vibration. The predicted electronic spectrum would reveal the energies of the electronic transitions, which are related to the promotion of electrons between molecular orbitals, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Illustrative Predicted Vibrational Frequencies for a Substituted Thiophene Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H symmetric stretch | 3450 |

| N-H asymmetric stretch | 3550 |

| Aromatic C-H stretch | 3100 |

| C=C stretch (ring) | 1550 |

| N-H bend | 1620 |

| C-Cl stretch | 700 |

Note: The data in this table is illustrative for a substituted thiophene and not the actual calculated values for this compound.

Reaction Mechanism Studies using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational studies can provide detailed insights into the reaction intermediates and the factors that control the reaction's feasibility and selectivity. For instance, in an electrophilic substitution reaction, calculations can determine whether the electrophile will preferentially attack at the C2 or C4 position of the thiophene ring and can quantify the activation barriers for each pathway. A computational study on the reaction of 3,5-dicyanothiophene with amines has provided a framework for understanding the reactivity of substituted thiophenes. chemrxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein. The results of a docking study are often scored based on the predicted binding affinity.

Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-protein complex over time. MD simulations provide insights into the flexibility of the complex, the stability of the binding interactions, and the role of solvent molecules. Thiophene derivatives are frequently the subject of such studies to explore their potential as therapeutic agents.

Illustrative Molecular Docking Results for a Thiophene Derivative against a Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 84, PHE 268, LEU 307 |

| Types of Interactions | Hydrogen bond, π-π stacking, hydrophobic |

Note: The data in this table is illustrative for a thiophene derivative and a hypothetical protein target.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a protein's binding site. While molecular docking studies have been conducted on various thiophene derivatives to explore their potential as therapeutic agents, specific studies focusing on the ligand-protein interactions of this compound have not been reported in the available literature. Research on related compounds, such as 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and chalcone (B49325) derivatives containing a 5-chlorothiophene moiety, has been performed, but these molecules are structurally distinct from this compound, and the findings cannot be directly extrapolated. aabu.edu.joresearchgate.net

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of a system over time, providing insights into conformational changes and the stability of molecular complexes. Although MD simulations have been employed to investigate the reactivity and stability of other thiophene derivatives, such as 3,5-dicyanothiophene with cyclic secondary amines, there is no specific data available from MD simulations performed on this compound. nih.gov Such studies would be valuable for understanding its behavior in a biological system, but this information is not currently present in the scientific literature.

Prediction of Non-Linear Optical (NLO) Properties and Structure-NLO Property Relationships

Non-linear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry plays a crucial role in predicting the NLO properties of molecules and establishing structure-property relationships. This allows for the rational design of new materials with enhanced NLO responses. However, theoretical investigations into the NLO properties of this compound, including its hyperpolarizability and structure-NLO property relationships, have not been documented in the available research.

Synthesis and Characterization of Advanced Derivatives and Analogues

Chalcone (B49325) Derivatives Incorporating 5-Chlorothiophene

Chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are a significant class of organic compounds. The incorporation of a 5-chlorothiophene ring into chalcone structures has been a subject of synthetic exploration.

A notable synthetic route involves the Claisen-Schmidt condensation, a classical method for chalcone synthesis. chemrevlett.com This reaction typically involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. chemrevlett.comresearchgate.net For instance, a series of novel chalcone derivatives (4a-o) has been synthesized from N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide. This starting material was coupled with various substituted aromatic aldehydes to yield the target chalcones. researchgate.netasianpubs.org The synthesized compounds were subsequently characterized using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. researchgate.net

Detailed research findings for representative compounds include:

5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) : This compound was synthesized with a yield of 43.73% and a melting point of 210-212 °C. Its structure was confirmed by various spectral data. researchgate.net

N-(4-(3-(2-Bromophenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide (4d) : This derivative was obtained with a 50.10% yield and a melting point of 150-152 °C. researchgate.net

The general synthetic approach for these types of chalcones is outlined below:

| Step | Description | Reagents and Conditions |

| 1 | Preparation of the Ketone Intermediate | Synthesis of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide from 5-chlorothiophene-2-carbonyl chloride and 4-aminoacetophenone. |

| 2 | Claisen-Schmidt Condensation | Reaction of the ketone intermediate with various substituted aromatic aldehydes in the presence of a base catalyst (e.g., aqueous NaOH) and a solvent like methanol. chemrevlett.comresearchgate.net |

| 3 | Purification | The resulting solid product is typically purified by recrystallization. chemrevlett.com |

Heterocyclic Derivatives (e.g., Triazoles, Pyrazoles, Thiazoles, Pyridazines)

The 5-chlorothiophene nucleus has been successfully integrated into a variety of heterocyclic systems, leveraging the reactivity of the amine group and the thiophene (B33073) ring.

Thiazole (B1198619) Derivatives: Thiazole derivatives containing the 4-(4-chlorothiophen-2-yl) moiety have been synthesized as part of multi-step reaction sequences. frontiersin.orgnih.gov The synthesis can involve the reaction of a thiophene-containing intermediate with reagents to build the thiazole ring. frontiersin.orgresearchgate.net These compounds are of interest due to the pharmacological importance of the thiazole scaffold. frontiersin.org

Triazole Derivatives: Triazoles, five-membered rings with three nitrogen atoms, exist as 1,2,3-triazoles and 1,2,4-triazoles. mdpi.comnih.gov Their synthesis often involves cycloaddition reactions. researchgate.net For example, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a common method for preparing 1,2,3-triazoles. researchgate.net The synthesis of 3-amino-5-substituted-4H-1,2,4-triazoles can be achieved by reacting acid chlorides with aminoguanidine (B1677879) hydrogen carbonate, followed by cyclization. nih.gov

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A primary synthetic route is the condensation reaction between a hydrazine (B178648) derivative and a compound with two electrophilic centers, such as a 1,3-diketone or an α,β-unsaturated ketone. mdpi.comnih.gov For instance, thiophene-based pyrazole amides have been synthesized by reacting 5-bromothiophene carboxylic acid with various pyrazole amines. nih.gov Different coupling methods can be employed to facilitate the amide bond formation. nih.gov

Pyridazine Derivatives: Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. slideshare.net Synthetic strategies for pyridazines include the reaction of β,γ-unsaturated hydrazones via a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines, which can then be converted to pyridazines. organic-chemistry.org Another approach involves the cyclocondensation of dicarbonyl compounds with hydrazine. researchgate.net

A summary of synthetic approaches for these heterocyclic derivatives is provided below:

| Heterocycle | General Synthetic Strategy | Starting Material Example (Conceptual) |

| Thiazole | Hantzsch thiazole synthesis or modifications thereof. nih.gov | A 2-haloketone derived from 5-chlorothiophene reacting with a thioamide. |

| Triazole | 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne (for 1,2,3-triazoles). mdpi.comresearchgate.net | An alkyne- or azide-functionalized 5-chlorothiophene derivative. |

| Pyrazole | Condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov | A 1,3-dicarbonyl derivative of 5-chlorothiophene reacting with hydrazine. |

| Pyridazine | Cyclization of β,γ-unsaturated hydrazones or reaction of dicarbonyls with hydrazine. organic-chemistry.orgresearchgate.net | A dicarbonyl or unsaturated hydrazone incorporating the 5-chlorothiophene moiety. |

Sulfonamide Derivatives

Sulfonamides are a class of compounds containing the −SO₂NR₂ functional group. The synthesis of sulfonamide derivatives from aminated compounds is a well-established area of medicinal chemistry. ijarsct.co.in The most common method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in

In the context of 5-chlorothiophene, derivatives such as 3-acetyl-5-chlorothiophene-2-sulfonamide (B41278) have been synthesized. The synthesis can involve the sulfonylation of a 5-chlorothiophene derivative with chlorosulfonic acid to form a sulfonyl chloride intermediate, followed by reaction with an amine or subsequent modifications. An alternative, more direct approach for sulfonamide synthesis is the electrochemical oxidative coupling of thiols and amines, which avoids the need for unstable sulfonyl chloride reagents. nih.gov

A representative synthesis of a thiophene sulfonamide is detailed below:

| Step | Description | Reagents and Conditions |

| 1 | Sulfonylation | Reaction of a 5-chlorothiophene derivative with chlorosulfonic acid at controlled low temperatures (e.g., 0–5°C) to generate the corresponding sulfonyl chloride. |

| 2 | Amination | The sulfonyl chloride intermediate is then reacted with a suitable amine (or ammonia) to form the sulfonamide bond. |

| 3 | Further Modification | Additional functional groups, such as an acetyl group, can be introduced in subsequent steps (e.g., via Friedel-Crafts acetylation). |

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The study of structure-reactivity and structure-property relationships provides insight into how the chemical structure of the 5-chlorothiophene derivatives influences their chemical behavior and physical properties.

In thiophene derivatives, the position and nature of substituents significantly affect reactivity. For instance, studies on the oxidation of benzothiophene (B83047) and dibenzothiophene (B1670422) derivatives have shown that the degree of aromatic condensation and the presence of methyl groups influence their reactivity. elsevierpure.com A methyl group at the 2-position of benzothiophene was found to increase reactivity without causing steric hindrance to the approach of oxidants. elsevierpure.com

For the more complex derivatives synthesized from 5-chlorothiophene-3-amine, structure-property relationships are often explored through a combination of experimental data and computational (in silico) studies. For example, in a series of chalcone derivatives containing the 5-chlorothiophene moiety, in silico methods were used to predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). asianpubs.org Such studies help in understanding how structural modifications, like changing the substituents on the aromatic rings of the chalcone, can impact the molecule's potential behavior in a biological system. These computational models can provide valuable information on properties like solubility, permeability, and metabolic stability, guiding the design of new analogues with improved characteristics.

Applications in Advanced Organic and Material Science Synthesis

Role as Versatile Synthetic Building Blocks

The molecular architecture of 5-Chlorothiophen-3-amine, characterized by its reactive amine group and the substituted thiophene (B33073) ring, renders it a versatile building block in organic synthesis. The presence of both nucleophilic (amine) and electrophilic (halogenated ring) sites allows for a diverse range of chemical modifications. This dual reactivity enables its participation in various coupling reactions and the formation of complex molecular frameworks. The electronic properties of the thiophene ring, influenced by the electron-withdrawing chlorine atom and the electron-donating amine group, further contribute to its unique reactivity profile, making it a valuable intermediate for constructing more complex molecules. scbt.com

The utility of aminothiophenes as building blocks is well-documented, with their synthesis and subsequent reactions being a subject of considerable research. researchgate.net The development of synthetic methodologies to access functionalized thiophenes highlights their importance as precursors for a wide array of chemical entities. researchgate.net The reactivity of the amine group allows for transformations such as acylation, alkylation, and diazotization, leading to a variety of derivatives. openstax.org Furthermore, the chlorine atom on the thiophene ring can be displaced through nucleophilic substitution or participate in cross-coupling reactions, expanding the synthetic possibilities.

Intermediates in the Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in the multi-step synthesis of more complex organic molecules. Its structure is often incorporated into larger scaffolds to impart specific electronic or steric properties. For instance, aminothiophene derivatives are utilized in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activities. nih.gov The synthesis of such heterocyclic systems often involves the initial functionalization of the aminothiophene core, followed by cyclization reactions to construct the final polycyclic structure.

The versatility of this compound as an intermediate is further demonstrated in its use for the preparation of various substituted thiophenes. For example, the synthesis of 5-(4-Pyridin-3-ylthiophen-2-yl)pyridin-3-amine showcases how the core thiophene structure can be elaborated with additional aromatic rings. nih.gov Such complex molecules are of interest in medicinal chemistry and materials science. The synthesis of these compounds often relies on a sequence of reactions where the initial aminothiophene is modified in a stepwise manner to achieve the desired final product.

Contribution to Materials Science

The incorporation of the this compound moiety into larger molecular structures has led to the development of novel materials with unique properties. The inherent characteristics of the thiophene ring, such as its aromaticity and electron-rich nature, make it a desirable component in the design of functional materials.

Thiophene-containing compounds are known to exhibit interesting electronic and optical properties. Derivatives of this compound can be used to create materials with enhanced electrical conductivity and distinct optical characteristics, which are beneficial for electronic applications. The ability to functionalize both the amine group and the thiophene ring allows for the fine-tuning of these properties, enabling the design of materials with tailored functionalities. The development of such materials contributes to advancements in various fields, including electronics and photonics.

Derivatives of aminothiophenes have been investigated for their potential applications in optoelectronic devices due to their non-linear optical (NLO) properties. researchgate.net NLO materials are crucial for the development of advanced optical technologies, including optical switching and frequency conversion. The NLO response of a molecule is related to its electronic structure, and the presence of donor and acceptor groups on a conjugated system can enhance this effect. In derivatives of this compound, the amine group can act as an electron donor, while other substituents can be chosen to act as electron acceptors, creating a push-pull system that can lead to a large second-order hyperpolarizability.

Studies on related compounds, such as pyrimidine (B1678525) derivatives, have shown that the crystalline environment can significantly enhance NLO behavior. nih.govrsc.org The investigation of linear and non-linear optical properties, often aided by computational methods like Density Functional Theory (DFT), helps in understanding the structure-property relationships and in designing molecules with optimized NLO responses. scihorizon.com The dipole moment, linear polarizability, and first hyperpolarizability are key parameters that are evaluated to assess the NLO potential of a compound. researchgate.net

Table 1: Non-Linear Optical Properties of a Pyrimidine Derivative This table presents data for a related pyrimidine derivative to illustrate the type of NLO properties studied in similar compounds.

| Property | Isolated Molecule | Crystalline Environment |

|---|---|---|

| Dipole Moment (µ) | 5.95 D | 7.33 D |

Data sourced from a study on a newly synthesized pyrimidine derivative, highlighting the enhancement of NLO behavior in the crystalline state. nih.gov

Ligands and Chelating Agents in Bioinorganic Chemistry

The amine and thiophene functionalities in this compound provide potential coordination sites for metal ions, suggesting its utility as a ligand in bioinorganic chemistry. The nitrogen atom of the amine group and the sulfur atom of the thiophene ring can act as donor atoms, allowing the molecule to form complexes with various metal centers. The ability to form stable complexes with metal ions is a key characteristic of chelating agents. nih.gov

Thiophene-containing ligands have been explored for the synthesis of metal complexes with potential applications in catalysis and medicine. For example, tetradentate amine-thiophene-dione ligands have been synthesized and used to form complexes with technetium for imaging purposes. researchgate.net The synthesis of such complexes often involves the reaction of the ligand with a suitable metal salt. The resulting metal complexes can exhibit unique geometries and electronic properties that are dependent on both the ligand and the metal ion. The study of these complexes contributes to a better understanding of coordination chemistry and can lead to the development of new therapeutic or diagnostic agents.

Future Perspectives and Emerging Research Directions